molecular formula C6H15ClN2O2 B12389641 DL-Lysine-13C6 (hydrochloride)

DL-Lysine-13C6 (hydrochloride)

Cat. No.: B12389641
M. Wt: 188.60 g/mol
InChI Key: BVHLGVCQOALMSV-BVNCJLROSA-N
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Description

DL-Lysine-¹³C₆ hydrochloride ((±)-2,6-Diaminocaproic acid-¹³C₆ hydrochloride) is a stable isotope-labeled derivative of lysine, where six carbon atoms are replaced with ¹³C isotopes. This compound is widely utilized in pharmacokinetic studies, metabolic pathway tracing, and quantitative mass spectrometry-based analyses due to its isotopic enrichment .

Properties

Molecular Formula

C6H15ClN2O2

Molecular Weight

188.60 g/mol

IUPAC Name

2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

BVHLGVCQOALMSV-BVNCJLROSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2]N)[13CH2][13CH]([13C](=O)O)N.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine-13C6 (hydrochloride) can be synthesized through the incorporation of carbon-13 isotopes into the lysine molecule. The synthesis involves the use of carbon-13 labeled precursors in the chemical reactions that form lysine. The reaction conditions typically include controlled temperature and pH to ensure the proper incorporation of the isotopes .

Industrial Production Methods: Industrial production of DL-Lysine-13C6 (hydrochloride) involves large-scale synthesis using carbon-13 labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Metabolic Reactions

DL-Lysine-13C6^{13}\text{C}_6
participates in key enzymatic reactions central to nitrogen metabolism and protein synthesis:

Decarboxylation

Catalyzed by lysine decarboxylase, this reaction produces cadaverine (13C5^{13}\text{C}_5
-labeled):

DL Lysine 13C6decarboxylaseCadaverine 13C5+CO2\text{DL Lysine }^{13}\text{C}_6\xrightarrow{\text{decarboxylase}}\text{Cadaverine }^{13}\text{C}_5+\text{CO}_2

  • Key enzymes : Bacterial decarboxylases (e.g., E. coli LdcC) and eukaryotic isoforms .

  • Role : Cadaverine serves as a precursor for polyamines and alkaloids.

Transamination

Lysine transaminases convert DL-Lysine-13C6^{13}\text{C}_6
into α-aminoadipate-δ-semialdehyde (13C6^{13}\text{C}_6
-labeled):

DL Lysine 13C6+α ketoglutarateα Aminoadipate δ semialdehyde 13C6+glutamate\text{DL Lysine }^{13}\text{C}_6+\alpha \text{ ketoglutarate}\rightarrow \alpha \text{ Aminoadipate }\delta \text{ semialdehyde }^{13}\text{C}_6+\text{glutamate}

  • Regulation : pH-dependent activity optima at 7.5–8.0 .

Post-Translational Modifications (PTMs)

DL-Lysine-13C6^{13}\text{C}_6
is a substrate for lysine lactylation and acetylation:

Lactylation

  • Primary isomer : Lysine l-lactylation (Klla_{l-la}
    ) dominates over d-lactylation (Kdla_{d-la}
    ) and N-ε-carboxyethylation (Kce_{ce}
    ) .

  • Mechanism : Enzymatic transfer of lactyl-CoA (derived from glycolysis) to lysine residues :

Lactyl CoA+DL Lysine 13C6p300 CBPKlla 13C6+CoA\text{Lactyl CoA}+\text{DL Lysine }^{13}\text{C}_6\xrightarrow{\text{p300 CBP}}\text{K}_{l-la}\text{ }^{13}\text{C}_6+\text{CoA}

Lactylation Isomer Source Regulation
Klla_{l-la}
text
| Lactyl-CoA | Glycolysis-dependent[2][7] |

| Kdla_{d-la}
| S-d-lactoylglutathione | Glyoxalase pathway |
| Kce_{ce}
| Methylglyoxal | Non-enzymatic |

Acetylation

  • Labeling : 13C6^{13}\text{C}_6
    isotopes enable tracking of acetylated lysine in proteomic studies .

  • Enzymes : Histone acetyltransferases (e.g., p300) .

Isotope-Labeled Reactivity

The 13C6^{13}\text{C}_6
label facilitates metabolic flux analysis:

Metabolic Tracing

  • Kidney studies : 13C6-labeled lysine revealed rapid incorporation into metabolites like N-ε-malonyl-lysine (Fig. 1 ) :

    • Malonylation : Non-enzymatic reaction with malonyl-CoA .

    • Turnover rate : Cortex > medulla (2.5-fold faster) .

Metabolite Labeling Efficiency (72h) Biological Impact
Nε-malonyl-lysine85%Depletes malonyl-CoA pools
Acetyl-lysine92%Reduces acetyl-CoA levels

Fermentation

  • Microorganism : Corynebacterium glutamicum engineered for 13C^{13}\text{C}
    -glucose assimilation.

  • Yield : >90% isotopic purity .

Chemical Derivatization

  • Steps :

    • Activation of lysine with N-hydroxysuccinimide (NHS) .

    • Reaction with 13C6^{13}\text{C}_6
      -labeled precursors .

Scientific Research Applications

DL-Lysine-13C6 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of DL-Lysine-13C6 (hydrochloride) involves its incorporation into proteins during biosynthesis. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic fate of lysine in various biological systems. Lysine degradation results in the formation of acetoacetate, and its acetylation/deacetylation in histones regulates chromatin organization .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₅ClN₂O₂ (¹³C₆-labeled backbone)
  • Molecular Weight : 188.60 g/mol
  • CAS Number : 1228077-86-8
  • Storage : Recommended at 2–10°C for stability .

DL-Lysine-¹³C₆ hydrochloride retains the physicochemical properties of unlabeled lysine but provides distinct isotopic signatures for precise detection in complex biological matrices .

Comparison with Similar Compounds

Structural Analogs: Non-Isotope-Labeled Lysine Hydrochloride

DL-Lysine Hydrochloride (Non-labeled):

  • CAS : 70-53-1
  • Molecular Formula : C₆H₁₄N₂O₂·HCl
  • Molecular Weight : 182.65 g/mol
  • Applications : Used as a nutritional supplement and in cell culture media.

Key Differences :

  • The ¹³C₆-labeled variant (188.60 g/mol) has a 6 g/mol increase in molecular weight due to isotopic substitution .
  • Non-labeled lysine lacks the isotopic tracer functionality critical for advanced metabolic studies .

Isotope-Labeled Lysine Derivatives

L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride

  • CAS : 1994268-57-3
  • Molecular Formula : ¹³C₆H₁₄¹⁵N₂O₂·HCl
  • Molecular Weight : 194.61 g/mol
  • Applications : Dual isotopic labeling (¹³C and ¹⁵N) enhances resolution in proteomics and fluxomics studies .

Comparison with DL-Lysine-¹³C₆ HCl :

  • Isotopic Complexity: L-Lysine-¹³C₆,¹⁵N₂ HCl provides additional nitrogen labeling, enabling tracking of amino group metabolism .
  • Cost : Dual labeling increases synthesis complexity and cost compared to single ¹³C₆ labeling .

L-Lysine-6-¹³C Hydrochloride

  • Molecular Formula : C₅¹³CH₁₄N₂O₂·HCl
  • Molecular Weight : 183.65 g/mol
  • Applications : Site-specific ¹³C labeling for targeted metabolic studies (e.g., lysine catabolism).

Comparison :

  • Specificity : Single-position labeling (C-6) limits utility for whole-molecule tracing compared to DL-Lysine-¹³C₆ HCl .

Other ¹³C-Labeled Amino Acid Hydrochlorides

DL-Amphetamine-¹³C₆ Hydrochloride

  • CAS : 2687960-27-4
  • Molecular Formula : C₃¹³C₆H₁₃N·HCl
  • Molecular Weight : 177.62 g/mol
  • Applications : Quantification of amphetamine in biofluids via isotope dilution mass spectrometry .

Comparison :

  • Structural Difference : Contains a phenyl-¹³C₆ group instead of a lysine backbone.
  • Utility : Specialized for neuropharmacology research, unlike lysine derivatives used in protein metabolism .

L-Arginine-¹³C₆ Hydrochloride

  • CAS : 201740-91-2
  • Molecular Formula : C₆H₁₅ClN₄O₂
  • Molecular Weight : 216.62 g/mol
  • Applications : Studies on nitric oxide synthase pathways and urea cycle dynamics.

Comparison :

  • Functional Group: Arginine’s guanidino group enables distinct biochemical applications compared to lysine’s ε-amino group .

Data Table: Comparative Analysis of Isotope-Labeled Compounds

Compound CAS Number Molecular Weight (g/mol) Isotopic Labeling Key Applications
DL-Lysine-¹³C₆ HCl 1228077-86-8 188.60 ¹³C₆ Metabolic flux analysis
L-Lysine-¹³C₆,¹⁵N₂ HCl 1994268-57-3 194.61 ¹³C₆, ¹⁵N₂ Proteomics
DL-Amphetamine-¹³C₆ HCl 2687960-27-4 177.62 Phenyl-¹³C₆ Pharmacokinetics
L-Arginine-¹³C₆ HCl 201740-91-2 216.62 ¹³C₆ Nitric oxide studies

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the isotopic labeling integrity of DL-Lysine-13C6^{13}\text{C}_6 hydrochloride?

  • Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical. High-resolution MS quantifies 13C^{13}\text{C} incorporation by analyzing mass shifts in molecular ions, while 13C^{13}\text{C}-NMR confirms structural integrity and isotopic distribution. For example, the molecular formula 13C6H15Cl15N2O2^{13}\text{C}_6\text{H}_{15}\text{Cl}^{15}\text{N}_2\text{O}_2 (CAS 1200447-00-2) requires verification of isotopic enrichment ≥95% using these techniques .

Q. How does the presence of 13C^{13}\text{C} isotopes in DL-Lysine hydrochloride influence its application in metabolic pathway tracing?

  • Methodological Answer : The 13C^{13}\text{C} labeling enables precise tracking of metabolic flux via isotope-ratio mass spectrometry (IRMS) or liquid chromatography-MS (LC-MS). For instance, in studies of protein synthesis or lysine catabolism, labeled metabolites (e.g., α-ketoglutarate derivatives) can be quantified to map pathway activity. Researchers must account for natural 13C^{13}\text{C} abundance (1.1%) in controls to avoid false positives .

Q. What safety protocols are recommended for handling DL-Lysine-13C6^{13}\text{C}_6 hydrochloride in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, general guidelines for hydrochlorides apply: use PPE (gloves, lab coats), store in desiccated conditions at -20°C to prevent hygroscopic degradation, and dispose via approved waste facilities. Refer to institutional chemical hygiene plans aligned with OSHA standards .

Advanced Research Questions

Q. What strategies should be employed to optimize the synthesis of DL-Lysine-13C6^{13}\text{C}_6 hydrochloride to achieve high isotopic enrichment?

  • Methodological Answer : Use 13C^{13}\text{C}-enriched precursors (e.g., glucose-13C6^{13}\text{C}_6) in microbial fermentation or chemical synthesis. Purification via reversed-phase HPLC or ion-exchange chromatography minimizes isotopic dilution. Validate purity using tandem MS/MS and compare against unlabeled standards (e.g., molecular weight 190.59 vs. 182.65 for non-labeled lysine-HCl) .

Q. How can researchers address discrepancies in isotopic enrichment data when using DL-Lysine-13C6^{13}\text{C}_6 hydrochloride in longitudinal studies?

  • Methodological Answer : Implement quality control (QC) checks at each experimental phase. Use internal standards (e.g., 15N^{15}\text{N}-labeled lysine) to normalize MS data. Apply statistical models (e.g., linear regression) to correct for batch variability or isotopic decay over time .

Q. What are the critical parameters for integrating DL-Lysine-13C6^{13}\text{C}_6 hydrochloride into cell culture media without altering metabolic baseline conditions?

  • Methodological Answer : Conduct dose-response assays to determine non-disruptive concentrations (e.g., 0.1–2 mM). Monitor metabolic endpoints (e.g., ATP levels, growth rates) to ensure physiological relevance. Use tracer dilution experiments to calibrate isotopic enrichment against cellular uptake rates .

Q. How can isotopic interference be minimized when analyzing DL-Lysine-13C6^{13}\text{C}_6 hydrochloride in complex biological matrices?

  • Methodological Answer : Employ high-resolution LC-MS/MS with selective reaction monitoring (SRM) to isolate target ions (e.g., m/z 191.1 → 84.1 for 13C6^{13}\text{C}_6-lysine). Pre-treat samples with solid-phase extraction to remove interfering compounds (e.g., lipids). Cross-validate with 13C^{13}\text{C}-NMR to confirm isotopic specificity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for interpreting metabolic flux data derived from DL-Lysine-13C6^{13}\text{C}_6 hydrochloride tracer studies?

  • Methodological Answer : Use computational tools like Isotopomer Spectral Analysis (ISA) or Elementary Metabolite Units (EMU) modeling to quantify flux rates. Incorporate bootstrap resampling to assess confidence intervals for pathway activity. Validate models with kinetic data from time-course experiments .

Q. How should researchers design controls to validate the specificity of 13C^{13}\text{C}-labeled lysine in protein turnover studies?

  • Methodological Answer : Include three controls: (1) unlabeled lysine-HCl to establish baseline, (2) 15N^{15}\text{N}-lysine to distinguish proteolytic vs. synthetic pathways, and (3) heat-inactivated samples to rule out non-enzymatic incorporation. Normalize data to total protein content and express enrichment as molar percent excess (MPE) .

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